4-{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
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Overview
Description
4-{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex organic compound that features a piperidine ring substituted with a 1,2,4-oxadiazole moiety and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves multiple steps. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate nitrile oxides with amidoximes. The tert-butylphenyl group is introduced via a Friedel-Crafts alkylation reaction. The final step involves the coupling of the oxadiazole derivative with piperidine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features
Mechanism of Action
The mechanism of action of 4-{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and piperidine moieties. These interactions can modulate biological pathways, leading to the observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
Fenpropidin: A systemic fungicide with a similar piperidine structure.
Terfenadine: An antihistamine drug with a related piperidine moiety.
Uniqueness
4-{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1400540-42-2 |
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Molecular Formula |
C18H25N3O |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H25N3O/c1-18(2,3)15-6-4-14(5-7-15)17-20-16(22-21-17)12-13-8-10-19-11-9-13/h4-7,13,19H,8-12H2,1-3H3 |
InChI Key |
OKNYQEJENDEPDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CC3CCNCC3 |
Origin of Product |
United States |
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